molecular formula C9H8N2O2 B13646705 4-Cyclopropyl-6-hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile

4-Cyclopropyl-6-hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B13646705
M. Wt: 176.17 g/mol
InChI Key: FOWXSQGTRFUZCQ-UHFFFAOYSA-N
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Description

4-Cyclopropyl-6-hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile is a chemical compound with the molecular formula C₉H₈N₂O₂ and a molecular weight of 176.17 g/mol . This compound is notable for its unique structure, which includes a cyclopropyl group, a hydroxyl group, and a nitrile group attached to a dihydropyridine ring. It is primarily used for research purposes in various scientific fields.

Preparation Methods

The synthesis of 4-Cyclopropyl-6-hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves the reaction of cyclopropylamine with ethyl acetoacetate, followed by cyclization and subsequent nitrile formation . The reaction conditions often require a base such as sodium ethoxide and a solvent like ethanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

4-Cyclopropyl-6-hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include bases, acids, and solvents like ethanol or dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Cyclopropyl-6-hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-6-hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

4-Cyclopropyl-6-hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile can be compared with similar compounds such as:

These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

4-cyclopropyl-2-hydroxy-6-oxo-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C9H8N2O2/c10-4-7-6(5-1-2-5)3-8(12)11-9(7)13/h3,5H,1-2H2,(H2,11,12,13)

InChI Key

FOWXSQGTRFUZCQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=O)NC(=C2C#N)O

Origin of Product

United States

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